molecular formula C10H14BrN3 B1377759 2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine CAS No. 1706431-64-2

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Cat. No. B1377759
CAS RN: 1706431-64-2
M. Wt: 256.14 g/mol
InChI Key: DGISRNNYBXJUGP-UHFFFAOYSA-N
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Description

“2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is a chemical compound with the molecular formula C10H14BrN3 . It belongs to the class of 1,5-naphthyridines, which are heterocycles of significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives is quite diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine” is 401.6±45.0 °C, and its predicted density is 1.425±0.06 g/cm3 .

Scientific Research Applications

Comprehensive Analysis of “2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine”

Synthesis of N-Alkylsubstituted 1,5-Naphthyridines: Alkyl halides can react with 1,5-naphthyridines to produce N-alkylsubstituted derivatives through quaternary salts intermediates. This reaction is a fundamental synthetic strategy that could potentially be applied to our compound of interest for creating various alkylated analogs .

Anticancer Properties: 1,6-Naphthyridines exhibit a range of pharmacological activities including anticancer properties. By extension, our compound may also be explored for its potential anticancer applications given its structural similarity .

Anti-HIV Activity: The naphthyridine scaffold is known for its anti-HIV properties. Research into the specific activities of our compound could uncover new anti-HIV medications .

Antimicrobial Applications: Naphthyridines have been reported to possess antimicrobial activities. The brominated and dimethylamino groups in our compound might enhance these properties .

Analgesic and Anti-inflammatory Uses: The analgesic and anti-inflammatory activities are another area where naphthyridines have shown promise. The unique structure of our compound could lead to new discoveries in this field .

Antioxidant Effects: Naphthyridines are also known for their antioxidant effects, which could be an interesting research avenue for our compound to investigate its efficacy in combating oxidative stress .

Reactivity with Phosphine and Bipyridine Derivatives: The compound has potential use in complex synthesis reactions involving phosphine and bipyridine derivatives, which could be useful in various chemical and pharmaceutical applications .

properties

IUPAC Name

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-14(2)8-6-9(11)13-7-4-3-5-12-10(7)8/h6,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGISRNNYBXJUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC2=C1NCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine

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